molecular formula C13H17NO4 B5257788 {4-[(2-methylbutanoyl)amino]phenoxy}acetic acid

{4-[(2-methylbutanoyl)amino]phenoxy}acetic acid

Cat. No.: B5257788
M. Wt: 251.28 g/mol
InChI Key: OHPNNFKJNWAKTO-UHFFFAOYSA-N
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Description

{4-[(2-methylbutanoyl)amino]phenoxy}acetic acid is an organic compound with the molecular formula C13H17NO4 It is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with an amide linkage to a 2-methylbutanoyl group

Properties

IUPAC Name

2-[4-(2-methylbutanoylamino)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-9(2)13(17)14-10-4-6-11(7-5-10)18-8-12(15)16/h4-7,9H,3,8H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPNNFKJNWAKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-methylbutanoyl)amino]phenoxy}acetic acid typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 4-aminophenoxyacetic acid with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. This reaction forms the amide bond, resulting in the intermediate compound.

    Purification: The intermediate is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of {4-[(2-methylbutanoyl)amino]phenoxy}acetic acid may involve large-scale batch reactors where the reaction conditions are optimized for yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-methylbutanoyl)amino]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives under specific conditions.

    Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine and alcohol.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

{4-[(2-methylbutanoyl)amino]phenoxy}acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of {4-[(2-methylbutanoyl)amino]phenoxy}acetic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The amide linkage provides stability and specificity to the compound, allowing it to exert its effects through well-defined pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

{4-[(2-methylbutanoyl)amino]phenoxy}acetic acid is unique due to its specific structural features, such as the presence of the 2-methylbutanoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

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